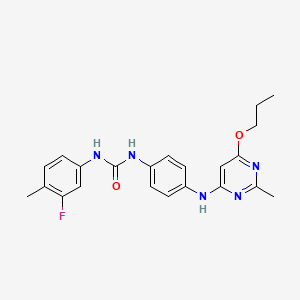

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Mechanisms and Polymer Stabilization

One significant area of application for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one derivatives is in the study of antioxidant mechanisms and the stabilization of polymers. For instance, the oxidation products of ethoxyquin, a closely related compound, have been studied to understand the mechanism of antioxidant action and its ecological responses in stabilized polymers. Such studies reveal the pathways through which these compounds are oxidized and the products formed, contributing to the development of more effective antioxidants for industrial applications (Taimr, Prusíková, & Pospíšil, 1991).

Photoinduced Proton Transfer

The role of steric hindrance in the photoinduced proton transfer from solvent to excited molecules of dihydroquinolines has been investigated. This research provides insights into the photolysis of dihydroquinoline derivatives in various solvents, offering valuable information for the development of photoresponsive materials (Nekipelova et al., 2006).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of dihydroquinoline derivatives have been widely explored. For example, studies on the synthesis of authentic samples of dihydroquinolines and their infrared, ultraviolet, and N.M.R. spectra contribute to the understanding of their structural and chemical properties, facilitating the development of novel synthetic routes for these compounds (Tung, 1963).

Antidegradant Properties

The antidegradant properties of ethoxyquin and its derivatives, which share structural similarities with this compound, have been studied to enhance the longevity and performance of materials exposed to oxidative stress. These studies elucidate how these compounds deactivate radicals and thus prevent degradation, making them valuable for applications requiring prolonged material stability (Taimr, Smelhausová, & Prusíková, 1993).

Catalysis and Organic Synthesis

Ceric ammonium nitrate (CAN) has been shown to catalyze the one-pot synthesis of dihydroquinoline derivatives, demonstrating the utility of these compounds in facilitating efficient organic synthesis processes. This catalytic approach simplifies the production of dihydroquinoline-based compounds, expanding their potential applications in medicinal chemistry and beyond (Durgadas, Chatare, Mukkanti, & Pal, 2010).

Propiedades

IUPAC Name |

3,6,7-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZFMRSFCPKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)

![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)